[(5-Bromothiophen-2-YL)methyl](2-methoxyethyl)amine
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Overview
Description
(5-Bromothiophen-2-YL)methylamine is an organic compound with the molecular formula C8H12BrNOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-YL)methylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Methylthiophene Intermediate: The brominated thiophene is then reacted with formaldehyde and a secondary amine to form the methylthiophene intermediate.
Alkylation: The intermediate is further alkylated with 2-methoxyethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for (5-Bromothiophen-2-YL)methylamine may involve continuous flow processes to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
(5-Bromothiophen-2-YL)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-YL)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-YL)methylamine: Similar structure but with a methyl group instead of a 2-methoxyethyl group.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
(5-Bromothiophen-2-YL)methylamine is unique due to the presence of both a bromine atom and a 2-methoxyethyl group, which confer specific chemical and physical properties. These features make it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H12BrNOS |
---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C8H12BrNOS/c1-11-5-4-10-6-7-2-3-8(9)12-7/h2-3,10H,4-6H2,1H3 |
InChI Key |
DQEZHZDMRLBNDO-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC=C(S1)Br |
Origin of Product |
United States |
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